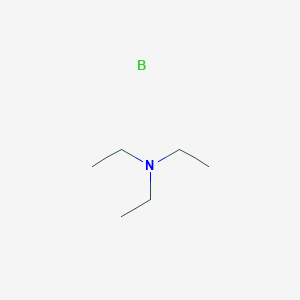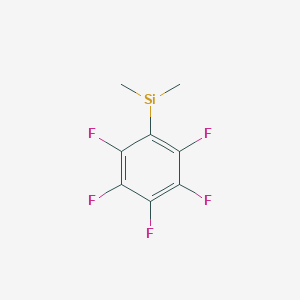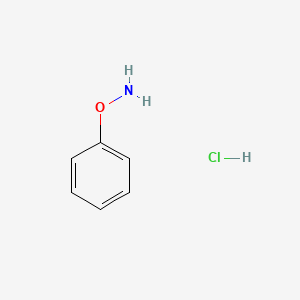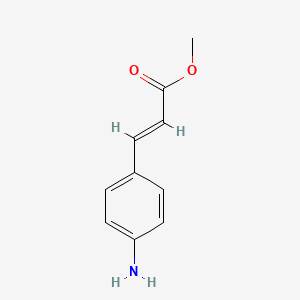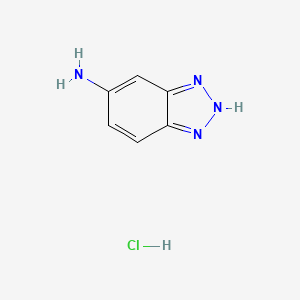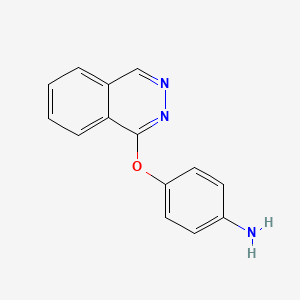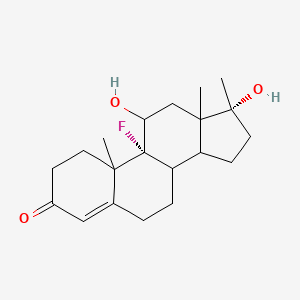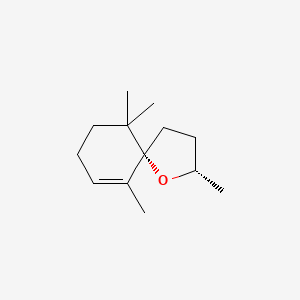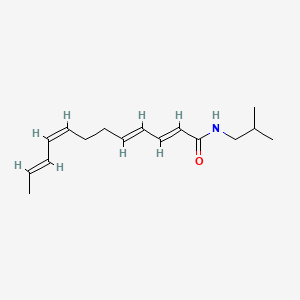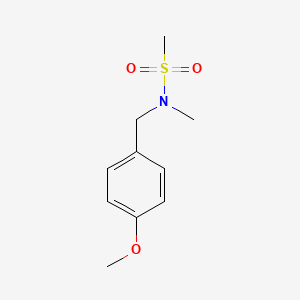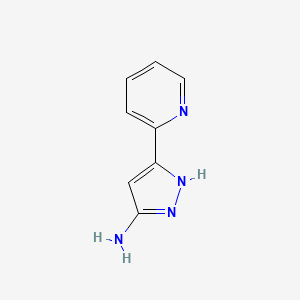![molecular formula C13H13ClO4 B1366686 1,3-Dioxane-4,6-dione, 5-[(4-chlorophenyl)methyl]-2,2-dimethyl- CAS No. 88466-67-5](/img/structure/B1366686.png)
1,3-Dioxane-4,6-dione, 5-[(4-chlorophenyl)methyl]-2,2-dimethyl-
Übersicht
Beschreibung
Meldrum’s acid or 2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound with formula C6H8O4 . Its molecule has a heterocyclic core with four carbon and two oxygen atoms . It is a crystalline colorless solid, sparingly soluble in water .
Synthesis Analysis
The compound was first made by Meldrum by a condensation reaction of acetone with malonic acid in acetic anhydride and sulfuric acid . As an alternative to its original preparation, Meldrum’s acid can be synthesized from malonic acid, isopropenyl acetate (an enol derivative of acetone), and catalytic sulfuric acid .Molecular Structure Analysis
The molecular formula of Meldrum’s acid is C6H8O4 . The molecular weight is 144.13 .Chemical Reactions Analysis
Meldrum’s acid is widely used in organic synthesis, especially for multiple C-C bond formations due to its adequate acidity (pKa 4.83) and steric rigidity . Knoevenagel condensation reaction between aldehydes and Meldrum’s acid are accelerated in ionic liquids .Physical And Chemical Properties Analysis
Meldrum’s acid is a solid with a melting point of 92-96 °C (lit.) . It is soluble in dioxane .Wissenschaftliche Forschungsanwendungen
Supramolecular Structures
- Studies have explored the crystalline structures of compounds closely related to 1,3-Dioxane-4,6-dione derivatives. For example, Low et al. (2002) examined the triclinic crystallization and hydrogen bond formations in 2,2-dimethyl-5-[3-(4-methylphenyl)-2-propenylidene]-1,3-dioxane-4,6-dione and its chlorophenyl variant, highlighting their tetrameric and dimeric formations, respectively (Low et al., 2002).
Synthesis and Reactions
- The synthesis and reactions of these compounds have been a subject of research, as seen in the work of Al-Sheikh et al. (2009). They detailed the synthesis of 5-[Amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione and its derivatives, providing insights into the structural transformations and potential applications (Al-Sheikh et al., 2009).
Pyrolytic Generation and Stability
- Research by Brown et al. (1976) delved into the pyrolytic generation of methyleneketene from derivatives of 1,3-Dioxane-4,6-dione, offering insights into the thermal stability and reaction pathways of these compounds (Brown et al., 1976).
Crystal Structure Analysis
- The crystal structures of various derivatives have been extensively analyzed, as seen in studies like those by Zeng (2010), providing detailed insights into molecular conformations and intermolecular interactions, which are crucial for understanding their potential applications (Zeng, 2010).
Eigenschaften
IUPAC Name |
5-[(4-chlorophenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClO4/c1-13(2)17-11(15)10(12(16)18-13)7-8-3-5-9(14)6-4-8/h3-6,10H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPJFECUSKQONM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)CC2=CC=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446944 | |
| Record name | 1,3-Dioxane-4,6-dione, 5-[(4-chlorophenyl)methyl]-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dioxane-4,6-dione, 5-[(4-chlorophenyl)methyl]-2,2-dimethyl- | |
CAS RN |
88466-67-5 | |
| Record name | 1,3-Dioxane-4,6-dione, 5-[(4-chlorophenyl)methyl]-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

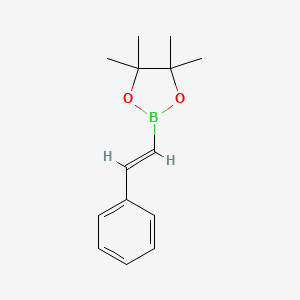
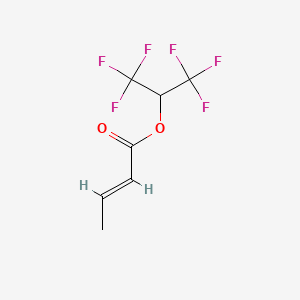
![5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1366616.png)
